molecular formula C12H10NNaO3 B2507350 Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate CAS No. 2413884-04-3

Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2507350
CAS No.: 2413884-04-3
M. Wt: 239.206
InChI Key: MCEHIDXKRYDRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H10NNaO3 and its molecular weight is 239.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of alkyl 4-hydroxy-5-oxo-2-[(phenylcarbamoyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylates, which cyclize in the presence of sodium methoxide to give triazaspiro[4.4]-non-8-ene-2,4,7-triones. These compounds have been studied for their crystal structures, indicating a significant role in structural chemistry (Dubovtsev et al., 2016).

  • Coordination Chemistry and Thermal Stability The compound also plays a role in coordination chemistry. Studies on the crystal structure, infrared spectrum, and thermal stability of related sodium salts, specifically sodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid, show the compound's significance in understanding the interaction of sodium ions with various functional groups and its stability under thermal conditions (Kula et al., 2007).

  • Nucleation Agents in Polymer Engineering In the field of polymer engineering, sodium salts based on pyrrole carboxylic acid, such as this compound, are used as nucleation agents for polyethylene terephthalate (PET). They are effective in this role without causing a reduction in the molecular weight of PET, which is a significant advantage (Gilmer et al., 1995).

  • Insecticidal Activities Research into pyridine derivatives shows that compounds like sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate, a structurally similar compound, possess significant insecticidal activities. This suggests potential applications of this compound in the development of new insecticides (Bakhite et al., 2014).

  • Agricultural Applications Derivatives of pyrroles, including this compound, have been synthesized and researched for their potential as growth-promotion factors in seeds of grain crops. The sodium salts of these compounds have shown positive effects on germination energy and seed growth, indicating their utility in agricultural applications (Mikhedkina et al., 2019).

Properties

IUPAC Name

sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3.Na/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15;/h2-7,13H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUQJWHLAQUMFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.